Antitubercular Whole-Cell Potency (M. tuberculosis H37Rv) Relative to the Ethyl-Linked MOT Homolog
In the phenotypic whole-cell screen against M. tuberculosis H37Rv that identified the MOT series, compounds featuring the propyl linker between the morpholine-bearing carbon and the cyclohexanecarboxamide nitrogen (i.e., the scaffold of CAS 863017-19-0) exhibited systematically higher antitubercular activity than the corresponding ethyl-linked homologs [1]. Although the published SAR tables do not report discrete IC₅₀ values for every enumerated analog, the qualitative rank-order of potency across the series places the propyl-linked architecture among the most active subclusters, whereas truncation to the ethyl linker (exemplified by CAS 899978-98-4, N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide) consistently reduces growth inhibition under identical assay conditions [1].
| Evidence Dimension | Antitubercular whole-cell growth inhibition (M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Reported as an active member of the propyl-linked MOT subcluster; specific MIC or IC₅₀ not individually tabulated in the primary SAR publication |
| Comparator Or Baseline | Ethyl-linked homolog N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide (CAS 899978-98-4): qualitatively less active in the same whole-cell screen |
| Quantified Difference | Exact fold-difference not reported; SAR trend indicates that the propyl linker confers a consistently favorable activity profile relative to the ethyl linker across multiple matched molecular pairs [1] |
| Conditions | Aerobic whole-cell phenotypic screen, M. tuberculosis strain H37Rv; broth microdilution format |
Why This Matters
For antitubercular screening or target-validation studies, selecting the propyl-linked scaffold (CAS 863017-19-0) over the more readily available ethyl-linked homolog avoids the activity penalty documented for the shorter linker, thereby preserving assay sensitivity.
- [1] Cleghorn, L. A. T.; Ray, P. C.; Odingo, J.; Kumar, A.; Wescott, H.; Korkegian, A.; Masquelin, T.; Moure, A. L.; Wilson, C.; Davis, S. H.; Huggett, M.; Turner, P. A.; Smith, A. R. C.; Epemolu, O.; Zuccotto, F.; Riley, J.; Scullion, P.; Shishikura, Y.; Ferguson, L.; Rullas, J.; Guijarro, L.; Read, K. D.; Green, S. R.; Hipskind, P. A.; Parish, T.; Wyatt, P. G. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. J. Med. Chem. 2018, 61 (15), 6592–6608. View Source
